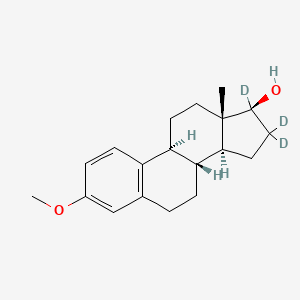

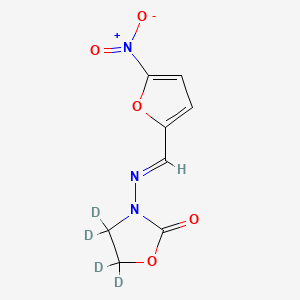

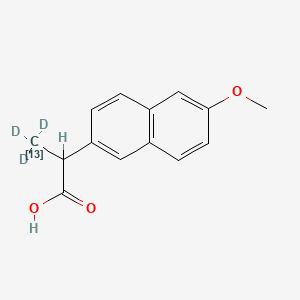

![molecular formula C28H24O2 B565249 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid CAS No. 1216429-25-2](/img/structure/B565249.png)

4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid

Overview

Description

AGN 193109-d7 is intended for use as an internal standard for the quantification of AGN 193109 by GC- or LC-MS. AGN 193109 is an antagonist of retinoic acid receptors (RARs). AGN 193109 decreases expression of cytokeratin K5-8, 13, 14, 16, 17, and 19 genes, markers of retinoid action in ECE16-1 cells, when co-administered with TTNPB but not when used alone. In vivo, AGN 193109 induces cleft palate or frontonasal dysplasia and eye malformations in fetuses of pregnant mice following a single oral dose of 1 mg/kg.

Scientific Research Applications

Retinoic Acid Receptor (RAR) Antagonist

AGN 193109-d7 is an orally active RAR antagonist that targets all three RAR subtypes (RARα, RARβ, and RARγ) with remarkable affinity (Kd = 2 nM) compared to all-trans retinoic acid (ATRA). It potently inhibits ATRA-induced transcription in RARα, RARβ, and RARγ transfected cells. Researchers have employed AGN 193109-d7 to block RAR-mediated physiological and pathological processes in mice and rats via oral or topical administration .

Antiviral Activity

In the realm of antiviral research, AGN 193109-d7 stands out. For instance:

- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (a derivative of AGN 193109-d7) exhibits inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value .

- Other derivatives of AGN 193109-d7 demonstrate potent antiviral effects against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Anti-HIV Activity

Researchers have synthesized AGN 193109-d7 derivatives and screened them for anti-HIV activity. These compounds show promise in inhibiting HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Antibacterial and Antifungal Properties

While exploring AGN 193109-d7 analogs, scientists discovered that certain molecules exhibit significant antibacterial and antifungal activity. For example, a specific derivative showed inhibition zones of 20–25 mm against various pathogens .

Calcification Suppression in Cardiovascular Smooth Muscle Cells

AGN 193109-d7 suppresses primary human cardiovascular smooth muscle cell calcification. This finding suggests its potential application in preventing or managing cardiovascular diseases .

Biological Potential of Indole Derivatives

Indole derivatives, including AGN 193109-d7, possess diverse biological activities. These include anti-inflammatory, anticancer, antioxidant, antimicrobial, antitubercular, and antidiabetic effects. The indole scaffold provides a valuable platform for developing new therapeutic derivatives .

Mechanism of Action

Target of Action

AGN 193109-d7 is a retinoid analog that acts as a specific and highly effective antagonist of retinoic acid receptors (RARs), with Kds of 2 nM, 2 nM, and 3 nM for RARα, RARβ, and RARγ, respectively . These receptors play a crucial role in regulating cell growth, differentiation, and homeostasis.

Mode of Action

The compound interacts with its targets (RARs) by binding to them with high affinity, thereby inhibiting their activity . This antagonistic action against RARs results in significant changes in the cellular processes regulated by these receptors.

Biochemical Pathways

Given its antagonistic action on rars, it can be inferred that it impacts the retinoic acid signaling pathway, which plays a key role in various biological processes, including embryonic development, cell growth, and differentiation .

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules, as in the case of agn 193109-d7, can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of AGN 193109-d7’s action are largely dependent on the specific cellular context. For instance, it has been reported to promote the differentiation of mouse embryonic stem cells into paraxial mesoderm . It also suppresses primary human cardiovascular smooth muscle cell calcification .

properties

IUPAC Name |

4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30)/i1D3,4D,5D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEQLLNVRRTCKJ-KPYMRHKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C)[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

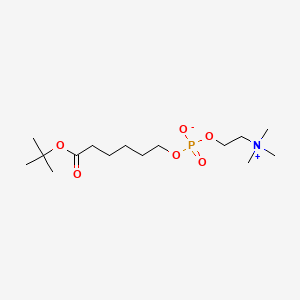

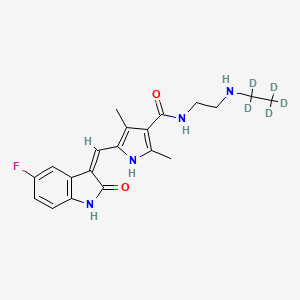

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)